![molecular formula C19H24BrNO2 B3107340 N-(2,3-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide CAS No. 1609407-59-1](/img/structure/B3107340.png)
N-(2,3-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Overview
Description
“N-(2,3-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide” is a chemical compound with the CAS Number: 1609407-59-1. It has a linear formula of C19 H23 N O2 . Br H . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23NO2.BrH/c1-21-18-12-6-9-15(19(18)22-2)13-20-17-11-5-8-14-7-3-4-10-16(14)17;/h3-4,6-7,9-10,12,17,20H,5,8,11,13H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 378.31 . It is stored at room temperature and is solid in physical form .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Göksu, SeÇen, and Sütbeyaz (2006) details an alternative synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN), synthesized from 5,6-dimethoxynaphthalene-2-carboxylic acid, demonstrating the chemical versatility of this compound (Göksu, SeÇen, & Sütbeyaz, 2006).
- Another study by Charlton, Koh, and Plourde (1990) described the asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, showing its potential for producing optically active compounds (Charlton, Koh, & Plourde, 1990).
Applications in Organic Synthesis
- Dandekar et al. (1999) synthesized complex compounds like succinimido[3,4-b]indane and hexahydro-1,5-methano-3-benzazocine-2,4-dione, demonstrating the use of related compounds in advanced organic synthesis (Dandekar et al., 1999).
- Kelly and Jensen (2001) used 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors, indicating its utility in the synthesis of complex sugar derivatives (Kelly & Jensen, 2001).
Potential for Novel Compound Synthesis
- Rukiah and Assaad (2010) prepared a compound important in Alzheimer's disease diagnosis, highlighting the potential of this chemical class in medical research (Rukiah & Assaad, 2010).
- Zhang, Wang, Chang, and Zhang (2006) synthesized a compound with specific intramolecular hydrogen bonding, suggesting potential applications in material science and molecular engineering (Zhang, Wang, Chang, & Zhang, 2006).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.BrH/c1-21-18-12-6-9-15(19(18)22-2)13-20-17-11-5-8-14-7-3-4-10-16(14)17;/h3-4,6-7,9-10,12,17,20H,5,8,11,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZSSWFEDXMDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCC3=CC=CC=C23.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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